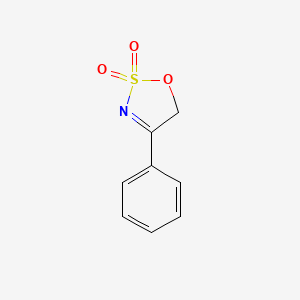

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

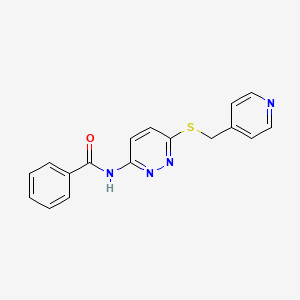

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide is an organic compound with the molecular formula C8H7NO3S . It is also known by its CAS number 1025506-03-9 .

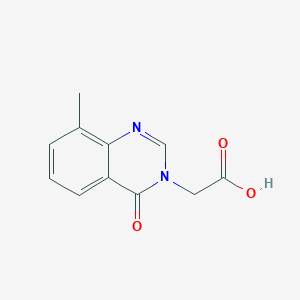

Molecular Structure Analysis

The molecular structure of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide consists of a five-membered heterocyclic ring containing one oxygen atom, one sulfur atom, and three carbon atoms . The molecular weight of this compound is 197.21 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide are not detailed in the search results, related compounds such as 4-alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides have been used as reagents to generate an electron-rich diene intermediate that can undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide include a molecular weight of 197.21 and a molecular formula of C8H7NO3S . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Catalytic and Enantioselective Cycloaddition

4-Alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides, related to 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide, are employed to generate an electron-rich diene intermediate. This intermediate can undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through iminium/enamine activation. This process is essential in the synthesis of cycloadducts with high enantiomeric excess, contributing to the straightforward access to the trans-decaline framework and densely functionalized cyclohexanes (Riaño et al., 2015).

Efficient Synthesis of Cyclic Sulfamidate Imines

The compound is used in the synthesis of Z-trisubstituted 5-alkyliden cyclic sulfamidate imines through condensation reactions with aldehydes, employing L-proline as an organocatalyst. This methodology facilitates the development of trans-β-amino-α-azido/triazole and 2-hydroxy-4-triazole-5-phenylpyrrolidine derivatives, highlighting its versatility in chemical synthesis (Majee et al., 2013).

Synthesis of Heterocyclic Compounds

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide's derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, their interaction with other chemical entities leads to the formation of novel structures like 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, which are significant in the development of new chemical entities (Tornus et al., 1996).

Preparation of Spiro-annelated Compounds

This compound is utilized in the preparation of perhydro-1,2,3-oxathiazine 2,2-dioxides and 1-benzyl-4-methylazetidines. These processes are crucial for the synthesis of spiro-annelated compounds, demonstrating the compound's significance in creating complex molecular architectures (Varlamov et al., 2004).

Anti-HIV-1 Activity

Derivatives of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide have been studied for their potential anti-HIV-1 activity. The synthesis of such derivatives and their evaluation as inhibitors of HIV-1-induced cytopathicity showcases the compound's potential in antiviral research (Alvarez et al., 1994).

Non-Nucleoside Antivirals

The compound's derivatives have been identified as a new family of non-nucleoside antivirals. These derivatives exhibit selective inhibitory activity against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) replication in vitro. This discovery points to the compound's significance in the development of novel antiviral agents (De Castro et al., 2009).

Mécanisme D'action

Target of Action

It is known that this compound can generate an electron-rich diene intermediate in situ .

Mode of Action

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide is able to generate an electron-rich diene intermediate in situ . This intermediate has the potential to undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation .

Biochemical Pathways

The biochemical pathways affected by 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide involve the generation of an electron-rich diene intermediate that undergoes [4 + 2] cycloaddition with α,β-unsaturated aldehydes .

Propriétés

IUPAC Name |

4-phenyl-5H-oxathiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-13(11)9-8(6-12-13)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUSNWIRNUXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NS(=O)(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)

![3-cinnamyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714601.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2714606.png)

![(4-Bromothiophen-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2714609.png)

![7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2714610.png)

![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2714619.png)